Enasidenib-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enasidenib-d6 is a deuterated form of enasidenib, a selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. Enasidenib is primarily used in the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations . The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of enasidenib due to the kinetic isotope effect, which can provide more stable and prolonged activity in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Enasidenib-d6 involves the incorporation of deuterium atoms into the enasidenib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Chemischer Reaktionen
Types of Reactions
Enasidenib-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4).
Nucleophiles: Halogens, hydroxide ions (OH-).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Enasidenib-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of enasidenib in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of enasidenib.
Drug Interaction Studies: Used to study the interactions of enasidenib with other drugs and their effects on its pharmacokinetics.
Biological Research: Helps in studying the effects of enasidenib on cellular processes and its mechanism of action.
Wirkmechanismus
Enasidenib-d6, like enasidenib, inhibits the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. This enzyme is involved in various cellular processes, including adaptation to hypoxia, histone demethylation, and DNA modification . By inhibiting IDH2, this compound prevents the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is associated with the development of AML . This inhibition leads to the differentiation of leukemic cells and reduces the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Enasidenib-d6 can be compared with other IDH2 inhibitors, such as:
Ivosidenib: Another IDH2 inhibitor used in the treatment of AML.
AG-881: A dual inhibitor of IDH1 and IDH2 mutations, used in the treatment of various cancers.
BAY 1436032: An IDH1 inhibitor with similar applications in cancer treatment.
This compound is unique due to its deuterated nature, which provides more stable and prolonged activity in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C19H17F6N7O |
---|---|
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexadeuterio-2-[[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]methyl]propan-2-ol |
InChI |
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)/i1D3,2D3 |
InChI-Schlüssel |
DYLUUSLLRIQKOE-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.